7-bromo-5,9-dihydro-2H-carbazole
Description
7-Bromo-5,9-dihydro-2H-carbazole is a brominated derivative of the carbazole scaffold, characterized by a partially hydrogenated bicyclic structure. The bromine atom at the 7-position introduces distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for constructing π-conjugated systems used in optoelectronic materials and pharmaceuticals.
Properties
IUPAC Name |
7-bromo-5,9-dihydro-2H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1,3-5,7,14H,2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAECPSIHHNLFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3CC=C(C=C3NC2=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
6-Bromo-1,4-dimethyl-9H-carbazole ()
- Structure : Fully aromatic carbazole with bromine at the 6-position and methyl groups at 1- and 4-positions.
- Reactivity : Failed in Suzuki-Miyaura cross-coupling under standard conditions (Na₂CO₃/Pd(PPh₃)₄) due to insufficient electron withdrawal. Success required a nitro group at the 3-position to activate the bromine for coupling .
- Applications : Used to synthesize aryl-substituted carbazoles for optoelectronic materials.
9-(4-Bromobutyl)-9H-carbazole ()
- Structure : Carbazole with a bromobutyl chain at the 9-position.
- Synthesis : Prepared via alkylation of carbazole with 1,4-dibromobutane (89.5% yield) .
- Applications : Intermediate for dendrimers and polymers with carbazole cores.
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole () Structure: Partially hydrogenated dibenzocarbazole with a tetrahydrofuran-like ring. Physical Properties: Density = 1.227 g/cm³, boiling point = 507.1°C, logP = 4.55, indicating high hydrophobicity . Applications: Potential in organic semiconductors due to extended conjugation.
3,6-Dibromo-9-butyl-9H-carbazole ()
- Structure : Dibrominated carbazole with a butyl chain at the 9-position.
- Reactivity : Bromine atoms at 3- and 6-positions enable regioselective functionalization.
Comparative Data Table
Key Findings
- Bromine Position : Reactivity in cross-coupling depends on bromine placement. For example, 6-bromo derivatives require electron-withdrawing groups (e.g., nitro) for successful coupling, whereas 3,6-dibromo analogs allow sequential functionalization .
- Hydrogenation Impact : Partially hydrogenated carbazoles (e.g., 5,9-dihydro or tetrahydro) exhibit reduced aromaticity, altering electronic properties and solubility compared to fully aromatic analogs .
- Synthetic Challenges : Alkylation (e.g., 9-(4-bromobutyl)-9H-carbazole) often requires phase-transfer catalysts (e.g., TBAB) and controlled stoichiometry to avoid over-alkylation .
Contradictions and Limitations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-5,9-dihydro-2H-carbazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis often involves halogenation of the carbazole core using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For analogous compounds, alkylation with brominated precursors (e.g., 1,4-dibromobutane) in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) has been effective . Optimization includes temperature control (e.g., 45°C for 3 hours), solvent selection (toluene or acetone), and purification via recrystallization (ethanol or ethyl acetate). Yield improvements may require iterative adjustments to stoichiometry or reaction time .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for regioselectivity), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For brominated carbazoles, characteristic signals in ¹H NMR (e.g., aromatic protons at δ 7.0–8.5 ppm) and bromine isotopic patterns in HRMS are critical. Cross-validate with literature data for analogous compounds (e.g., 3-bromo-9H-carbazole) .
Q. What solvents and reaction environments are optimal for handling brominated carbazoles in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres (N₂ or Ar) are preferred for Suzuki-Miyaura or Ullmann couplings. For example, Pd₂(dba)₃ with phosphine ligands (e.g., dicyclohexylphosphine) in toluene/water mixtures at reflux has enabled efficient C–C bond formation in bromocarbazole derivatives .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in photophysical applications?
- Methodological Answer : Bromine’s electron-withdrawing effect lowers the HOMO-LUMO gap, enhancing charge-transfer properties. Use density functional theory (DFT) calculations to model frontier molecular orbitals and compare with experimental UV-Vis absorption/emission spectra. For example, brominated carbazoles exhibit redshifted emission maxima (~450–500 nm) compared to non-halogenated analogs, making them suitable for organic light-emitting diodes (OLEDs) .
Q. What strategies mitigate contradictions in data when studying the environmental persistence of brominated carbazoles like this compound?
- Methodological Answer : Address discrepancies in bioaccumulation or toxicity studies by standardizing extraction protocols (e.g., solid-phase extraction for sediment samples) and analytical methods (GC-MS with electron capture detection). Cross-reference spatiotemporal trends in environmental matrices (e.g., Great Lakes sediments) with laboratory-based degradation studies (hydrolysis/photolysis under UV light) to resolve conflicting half-life estimates .
Q. How can researchers design experiments to probe the covalent vs. non-covalent binding mechanisms of this compound to hepatic proteins?
- Methodological Answer : Perform competitive binding assays using tritium-labeled analogs and cytosolic protein fractions (e.g., glutathione-S-transferase). Use SDS-PAGE and autoradiography to identify protein targets. For covalent binding, pre-treat samples with metabolic activators (e.g., liver microsomes + NADPH) and compare with non-activated controls. Non-covalent interactions can be disrupted via dialysis or size-exclusion chromatography .
Q. What computational approaches predict the mutagenic potential of this compound derivatives?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models parameterized with Ames test data for halogenated carbazoles. Use molecular docking to assess DNA adduct formation (e.g., binding affinity to guanine bases) and machine learning algorithms (e.g., random forests) trained on carcinogenicity databases. Validate predictions with in vitro micronucleus assays .
Data Analysis and Experimental Design
Q. How should researchers reconcile contradictory results in catalytic activity studies of brominated carbazoles in polymerization reactions?
- Methodological Answer : Systematically vary catalyst loading, monomer ratios, and initiators (e.g., AIBN) to isolate confounding factors. Use gel permeation chromatography (GPC) to compare molecular weight distributions and differential scanning calorimetry (DSC) to assess thermal stability. If discrepancies persist, conduct kinetic studies (e.g., in-situ FTIR) to monitor reaction progress in real time .
Q. What methodologies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Adopt a Design of Experiments (DoE) approach to optimize reaction parameters (temperature, solvent, catalyst). Use high-throughput robotic platforms for parallel synthesis and LC-MS for purity assessment. Share raw NMR and crystallography data via public repositories (e.g., Cambridge Structural Database) to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
